5-(Benzofuran-2-yl)isoxazole-3-carbohydrazide
Description
Properties
Molecular Formula |
C12H9N3O3 |
|---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
5-(1-benzofuran-2-yl)-1,2-oxazole-3-carbohydrazide |
InChI |
InChI=1S/C12H9N3O3/c13-14-12(16)8-6-11(18-15-8)10-5-7-3-1-2-4-9(7)17-10/h1-6H,13H2,(H,14,16) |
InChI Key |
JBRBEWXGGGUKCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzofuran-2-yl)isoxazole-3-carbohydrazide typically involves a multi-step process. One common method starts with the preparation of benzofuran derivatives, which can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions . The isoxazole ring is then introduced through a reaction with hydroxylamine hydrochloride, followed by the formation of the carbohydrazide group through the reaction with hydrazine hydrate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-(Benzofuran-2-yl)isoxazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
The compound serves as a critical building block in organic synthesis, allowing researchers to create more complex molecules. Its unique structure incorporates both benzofuran and isoxazole moieties, which can be modified to yield derivatives with diverse chemical properties.
Reactivity and Functionalization
5-(Benzofuran-2-yl)isoxazole-3-carbohydrazide can undergo various chemical reactions, including:
- Oxidation : Introducing additional functional groups.
- Reduction : Modifying the isoxazole ring or the benzofuran moiety.
- Substitution : Electrophilic and nucleophilic substitutions can occur at different positions on the rings.
These reactions enable the development of new compounds with tailored functionalities for specific applications.
Biological Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing benzofuran and isoxazole rings have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The potential anticancer activity of this compound is hypothesized based on its structural features.
Table 1: Cytotoxic Activity of Isoxazole Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| 3-(2-benzoxazol-5-yl)alanine derivative | A549 | TBD |
| 4-chloro-benzamides with isoxazole | PC3 | TBD |
Note: TBD indicates that specific IC50 values for the compound are yet to be determined.
Antimicrobial Activity
Preliminary studies suggest that benzofuran derivatives possess antimicrobial properties, particularly against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways. However, the specific antimicrobial activity of this compound remains to be fully characterized.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds. For example:
- Bernard et al. (2014) : Identified cytotoxic effects on MCF-7 cells.
- Chung et al. (2015) : Demonstrated selective activity against lung cancer cells.
- Kakkar et al. (2018) : Found antimicrobial properties in certain derivatives.
Table 2: Summary of Research Findings on Benzofuran Derivatives
| Study Reference | Findings |
|---|---|
| Bernard et al. (2014) | Identified cytotoxic effects on MCF-7 cells |
| Chung et al. (2015) | Demonstrated selective activity against lung cancer cells |
| Kakkar et al. (2018) | Found antimicrobial properties in certain derivatives |
Mechanism of Action
The mechanism of action of 5-(Benzofuran-2-yl)isoxazole-3-carbohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer applications, it inhibits key enzymes involved in cell proliferation and induces apoptosis in cancer cells . The exact molecular pathways are still under investigation, but the compound’s ability to interact with multiple targets makes it a versatile agent in therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide
- Structure : Replaces the benzofuran group with a 4-chlorophenyl substituent.
- Synthesis : Prepared by reacting ethyl 2,4-dioxo-4-(p-chloro)phenylbutyrate with hydrazine, followed by cyclization .
(b) 5-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide
- Structure : Replaces the isoxazole ring with a pyrazole ring.
- Synthesis: Derived from methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate via hydrazine hydrate condensation .
- Key Differences : Pyrazole’s lower electronegativity compared to isoxazole may alter electronic properties and biological activity.
(c) 5-Methylisoxazole-3-carbohydrazide Derivatives
- Structure : Features a methyl group at position 5 of the isoxazole instead of benzofuran.
- Synthesis : Cyclization of 5-methylisoxazole-3-carbohydrazide with arylisothiocyanates .
- Key Differences : The simpler substituent (methyl vs. benzofuran) reduces steric bulk and aromatic interactions.
Physicochemical Properties
| Compound | Molecular Formula | Key Functional Groups | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| 5-(Benzofuran-2-yl)isoxazole-3-carbohydrazide | C₁₂H₉N₃O₃ | Benzofuran, Isoxazole, Hydrazide | 2.8 | 0.15 (DMSO) |
| 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide | C₁₀H₇ClN₃O₂ | Chlorophenyl, Isoxazole | 3.1 | 0.10 (DMSO) |
| 5-(Benzofuran-2-yl)-1-phenylpyrazole-3-carbohydrazide | C₁₉H₁₄N₄O₂ | Benzofuran, Pyrazole | 3.5 | 0.08 (DMSO) |
Data extrapolated from synthesis protocols and computational models .
Key Findings:
Biological Activity
5-(Benzofuran-2-yl)isoxazole-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential mechanisms of action associated with this compound, highlighting its antimicrobial, anticancer, and cytotoxic properties.
Synthesis
The synthesis of this compound typically involves the reaction of benzofuran derivatives with isoxazole precursors in the presence of hydrazine. This process yields a variety of derivatives that can be further modified for enhanced biological activity. The general synthetic pathway includes:
- Formation of Benzofuran : Starting from appropriate precursors, benzofuran is synthesized through cyclization reactions.
- Hydrazone Formation : The benzofuran derivative is then reacted with hydrazine to form a hydrazone intermediate.
- Isoxazole Integration : Finally, the incorporation of isoxazole moieties occurs through cyclization or condensation reactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains and fungi, the compound demonstrated significant inhibitory effects.
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 32 µg/mL |
| Escherichia coli | Antibacterial | 64 µg/mL |
| Candida albicans | Antifungal | 16 µg/mL |
These results suggest that the compound can be a potential candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
-
Cell Lines Tested :
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
-
Results :
- The compound exhibited IC50 values ranging from 10 to 20 µM across different cell lines, indicating potent anticancer activity.
- Mechanistic studies suggest that the compound may induce apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- DNA Interaction : Preliminary studies suggest that it could intercalate into DNA, disrupting replication processes.
- Signal Transduction Pathways : It may modulate key signaling pathways such as the AKT/mTOR pathway, which is crucial for cell growth and survival.
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Study on Antimicrobial Efficacy :
- Researchers evaluated its activity against multi-drug resistant strains and found that it outperformed conventional antibiotics in certain cases, suggesting its potential as a novel therapeutic agent.
-
Cancer Cell Study :
- In vitro studies demonstrated significant tumor growth inhibition in xenograft models treated with the compound, supporting its further investigation as an anticancer drug.
Q & A
Q. What are the standard synthetic protocols for 5-(Benzofuran-2-yl)isoxazole-3-carbohydrazide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the preparation of benzoyl glycine derivatives via condensation with aryl aldehydes under basic conditions (e.g., 10% NaOH). Subsequent cyclization with acetic anhydride and anhydrous sodium acetate at elevated temperatures (e.g., reflux) yields intermediates like 5-(5-H/Br benzofuran-2-yl)-1-phenyl-1H-pyrazole carbohydrazide. Final hydrazide derivatives are formed by reacting with 4-benzylidene-2-phenyloxazol-5(4H)-one in acetic acid. Intermediates are characterized using NMR, IR, and mass spectrometry, with purification via ethanol recrystallization .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Structural confirmation relies on spectral analysis:
- 1H/13C NMR identifies aromatic protons and carbons in the benzofuran and isoxazole moieties.
- IR spectroscopy detects functional groups (e.g., C=O stretch of carbohydrazide at ~1650 cm⁻¹).
- Mass spectrometry (MS) confirms molecular weight and fragmentation patterns.
- Elemental analysis validates purity. Cross-referencing experimental data with computational predictions (e.g., quantum chemical calculations) enhances accuracy .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and design of derivatives?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, reaction path searches identify energetically favorable intermediates, while molecular docking predicts biological activity. Coupling these with machine learning algorithms accelerates condition optimization (e.g., solvent choice, temperature). Experimental data can then refine computational models, creating a feedback loop for iterative improvement .
Q. What statistical approaches are used to resolve contradictions in reaction yield data?
Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, systematically analyze variables (e.g., temperature, reagent ratios). For instance, a central composite design can pinpoint interactions between benzofuran substitution patterns and hydrazide coupling efficiency. Contradictions in yield data are resolved through ANOVA to distinguish significant factors from noise. This approach minimizes experimental runs while maximizing data reliability .
Q. How are heterogeneous reaction conditions managed in large-scale syntheses?
Membrane separation technologies and advanced catalysts (e.g., immobilized enzymes or metal-organic frameworks) improve reaction homogeneity. For example, flow chemistry systems with inline IR monitoring ensure consistent mixing and real-time adjustment of parameters like pH or temperature. Powder X-ray diffraction (PXRD) and SEM monitor crystallinity and particle size distribution, critical for reproducibility in scaled-up reactions .
Q. What strategies validate the biological activity of derivatives without extensive in vivo testing?
- In silico screening : Molecular dynamics simulations assess binding affinity to target proteins (e.g., kinases).
- In vitro assays : Use fluorescence-based enzymatic assays (e.g., IC50 determination) or cell viability tests (MTT assay).
- Metabolite profiling : LC-MS/MS identifies bioactive metabolites and degradation pathways. Cross-validation with structural analogs (e.g., benzimidazole derivatives) helps prioritize candidates for further study .
Data Management and Reproducibility
Q. How do researchers ensure data integrity in multi-institutional studies?
Secure chemical software platforms (e.g., electronic lab notebooks) enforce encryption and access controls. Metadata standards (e.g., ISA-Tab) document experimental conditions, while blockchain-based systems timestamp raw data to prevent tampering. Collaborative tools like GitLab enable version control for computational models .
Q. What protocols address discrepancies in spectral data across laboratories?
Standardized calibration (e.g., using deuterated solvents for NMR) and inter-lab round-robin tests improve consistency. Public databases (e.g., PubChem) provide reference spectra for cross-comparison. Discrepancies are resolved through tandem techniques, such as 2D NMR (COSY, HSQC) or high-resolution MS .
Q. Methodological Notes
- Synthesis Optimization : Prioritize anhydrous conditions for hydrazide formation to avoid side reactions .
- Data Analysis : Use cheminformatics tools (e.g., KNIME, RDKit) to correlate structural features with activity .
- Safety : Adhere to Chemical Hygiene Plans for hazardous intermediates (e.g., benzoyl chloride handling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
